molecular formula C12H10O3 B1664556 1-(1,4-Dihydroxy-2-naphthyl)ethanone CAS No. 40420-48-2

1-(1,4-Dihydroxy-2-naphthyl)ethanone

Cat. No. B1664556
CAS RN: 40420-48-2
M. Wt: 202.21 g/mol
InChI Key: CKLPUCARSNJTSJ-UHFFFAOYSA-N
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Description

“1-(1,4-Dihydroxy-2-naphthyl)ethanone” is a chemical compound with the molecular formula C12H10O3 . It is also known by other names such as 1’-Acetonaphthone, 1-Acetylnaphthalene, 1-Acetonaphthone, α-Acetonaphthone, α-Acetylnaphthalene, α-Naphthyl methyl ketone, and Methyl α-naphthyl ketone .


Molecular Structure Analysis

The molecular structure of “1-(1,4-Dihydroxy-2-naphthyl)ethanone” can be viewed as a 2D Mol file or a computed 3D SD file . The molecule is planar, with an intramolecular O—H⋯O hydrogen bond between the hydroxy group and the carbonyl O atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.236 g/mol . It is stable at room temperature and soluble in organic solvents such as ethanol, ether, and chloroform .

Scientific Research Applications

Solubility in Aqueous Ethanol Solution

A study conducted by Hu et al. (2010) measured the solubility of a similar compound, 1-(4-methyl-1-naphthyl) ethanone, in an aqueous ethanol solution. Using a laser monitoring system, they found that λh and modified Apelblat models accurately represented the solubility behavior, providing valuable data for understanding the crystal form of this compound (Hu, Chen, Yang, Jun, & Zhao, 2010).

Photoinitiator for Polymerization

Dereli et al. (2020) synthesized 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone (MPY) as a photoinitiator for free radical polymerization. They studied its absorption and fluorescence properties, concluding that MPY acts effectively in this role (Dereli, Cakmak, & Doğruyol, 2020).

Electrocarboxylation Catalyzed by Cinchona Alkaloids

Chen et al. (2014) investigated the enantioselective electrocarboxylation of aromatic ketones like 1-(6-methoxy-2-naphthyl)ethanone with CO2, catalyzed by cinchona alkaloids. They found that this process produced optically active 2-hydroxy-2-arylpropionic acids, providing insights into organic synthesis techniques (Chen, Tu, Zhu, Wenwen, Wang, & Lu, 2014).

Synthesis and Spectroscopic Characterization

Fahmi et al. (2013) focused on the development of biologically potent Schiff bases and their Cr(III) complexes, using 1-(2-naphthyl) ethanone as a starting material. They conducted various spectroscopic analyses, offering significant information on the physical and chemical properties of these compounds (Fahmi, Shrivastava, Meena, Joshi, & Singh, 2013).

Photosensitizer for Singlet Oxygen Generation

Jiang et al. (2015) used 1-(6-methoxynaphthalen-2-yl)ethanone to prepare aza-BODIPYs bearing naphthyl groups. They observed notable effects on photophysical properties due to extended π-conjugation and evaluated these compounds as potential photosensitizers (Jiang, Xi, Guennic, Guan, Jacquemin, Guan, & Xiao, 2015).

Reactions with Aryl Thiosemicarbazides

Chaaban et al. (2016) explored the reactions of 1-(1,4-dihydroxynaphthalen-2-yl)ethanone with aryl thiosemicarbazides, leading to unexpected product formations. This study contributes to understanding the chemical behavior and potential applications of this compound in synthetic chemistry (Chaaban, El Khawass, Mahran, El Razik, & Salamouni, 2016).

Safety And Hazards

When handling “1-(1,4-Dihydroxy-2-naphthyl)ethanone”, it’s important to avoid inhaling dust or solution, avoid contact with skin and eyes, and use protective gloves and goggles . It’s also recommended to avoid reaction with oxidants, strong acids, and strong bases .

Future Directions

While specific future directions for the study of “1-(1,4-Dihydroxy-2-naphthyl)ethanone” are not available, research in this area often focuses on exploring the biological activities of naphthalene derivatives and developing new synthetic methods .

properties

IUPAC Name

1-(1,4-dihydroxynaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLPUCARSNJTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296785
Record name 1-(1,4-Dihydroxy-2-naphthyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Dihydroxy-2-naphthyl)ethanone

CAS RN

40420-48-2
Record name MLS000737721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1,4-Dihydroxy-2-naphthyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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